N-Formyl-Nle-Leu-Phe

Description

The exact mass of the compound N-Formyl-Nle-Leu-Phe is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Formyl-Nle-Leu-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Nle-Leu-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

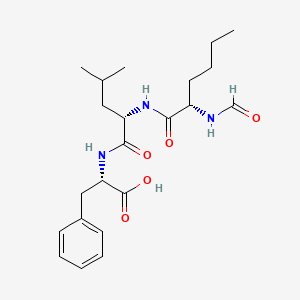

(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPUQLFXFVLCID-FHWLQOOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977427 |

Source

|

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61864-82-2 |

Source

|

| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Formyl-Nle-Leu-Phe (fNLP)

The Stable Standard for Formyl Peptide Receptor 1 (FPR1) Interrogation

Executive Summary

N-Formyl-Nle-Leu-Phe (fNLP / fNle-Leu-Phe) is a synthetic chemotactic peptide analog of the bacterial metabolite N-Formyl-Met-Leu-Phe (fMLP). While fMLP is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), it suffers from chemical instability due to the susceptibility of its methionine residue to oxidation.

fNLP replaces Methionine (Met) with Norleucine (Nle) . This isosteric substitution renders the peptide resistant to oxidative degradation while retaining high-affinity binding (

Part 1: Chemical Architecture & Stability

The "Norleucine Advantage"

In experimental pharmacology, the reliability of a ligand is defined by its stability in solution. The native bacterial peptide, fMLP, contains a Methionine thioether side chain. Upon exposure to air or reactive oxygen species (ROS) generated during neutrophil activation, this Methionine oxidizes to Methionine Sulfoxide .

-

fMLP (Native): Oxidation reduces biological potency by 2–3 orders of magnitude, leading to inconsistent

values. -

fNLP (Synthetic): Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom, making it impervious to oxidation.

| Feature | N-Formyl-Met-Leu-Phe (fMLP) | N-Formyl-Nle-Leu-Phe (fNLP) |

| Residue 1 | Methionine (Met) | Norleucine (Nle) |

| Oxidation Risk | High (forms Sulfoxide) | Negligible |

| Receptor Selectivity | FPR1 (High), FPR2 (Low) | FPR1 (High), FPR2 (Low) |

| Solubility | DMSO / Methanol | DMSO |

| Primary Use | General agonist (acute) | Binding studies, ROS assays |

Part 2: Pharmacodynamics & Signaling Pathway

Mechanism of Action

fNLP acts as a potent agonist for FPR1 , a

Upon binding fNLP, FPR1 undergoes a conformational change that dissociates the

-

PLC Activation: Hydrolysis of

into -

Cytoskeletal Reorganization: Activation of Rac/Cdc42 leading to actin polymerization (chemotaxis).

-

Respiratory Burst: Assembly of the NADPH oxidase complex (superoxide generation).

Signaling Cascade Diagram

The following diagram illustrates the core downstream effects of fNLP binding to FPR1.

Figure 1: The fNLP-mediated FPR1 signaling cascade leading to chemotaxis and oxidative burst.[1]

Part 3: Validated Experimental Protocols

Protocol A: Preparation and Storage

Senior Scientist Note: Peptide adhesion to plastics and solubility issues are the most common causes of assay failure. Do not dissolve directly in aqueous buffer.

-

Stock Solution (10 mM):

-

Weigh 5 mg of fNLP (MW: ~437.5 g/mol ).[2]

-

Dissolve in 1.14 mL of 100% anhydrous DMSO .

-

Vortex vigorously for 30 seconds. Ensure the solution is crystal-clear.

-

-

Aliquot & Storage:

-

Aliquot into low-binding polypropylene tubes (e.g., 20

L aliquots). -

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Avoid freeze-thaw cycles.

-

Protocol B: Neutrophil Calcium Mobilization Assay

This assay measures the transient cytosolic calcium flux triggered by fNLP.

Materials:

-

Isolated human neutrophils (

cells/mL). -

Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Workflow:

-

Dye Loading:

-

Incubate neutrophils with 2

M Fluo-4 AM in Assay Buffer for 30 minutes at 37°C in the dark. -

Critical: Do not use serum during loading; esterases in serum will cleave the dye prematurely.

-

-

Washing:

-

Centrifuge cells (300 x g, 5 min). Resuspend in Assay Buffer to

cells/mL. -

Incubate for 20 mins at Room Temp (allows de-esterification of intracellular dye).

-

-

Baseline Measurement:

-

Aliquot cells into a black-walled 96-well plate.

-

Measure baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.

-

-

Stimulation:

-

Prepare fNLP working solution (e.g., 100 nM final concentration) in Assay Buffer.

-

Inject fNLP into wells.

-

Record kinetics immediately (read every 1 second for 60–120 seconds).

-

-

Data Analysis:

-

Plot

(Peak Fluorescence / Baseline Fluorescence). -

Expect a rapid peak within 10–15 seconds, followed by a decay.

-

Part 4: Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| No Response | Peptide oxidation (if using fMLP) | Switch to fNLP to rule out stock degradation. |

| High Background | Neutrophil pre-activation | Isolate cells at Room Temp; avoid cold shock. Use endotoxin-free reagents. |

| Precipitation | Aqueous shock | Dilute DMSO stock into buffer slowly while vortexing. Do not exceed 0.1% final DMSO. |

| Stickiness | Hydrophobic adsorption | Ensure Assay Buffer contains 0.1% - 0.5% BSA to coat plastic surfaces. |

Specificity Control

To confirm the signal is FPR1-mediated, pre-incubate cells with Cyclosporin H (a specific FPR1 antagonist) or Boc-MLF (antagonist) for 10 minutes prior to fNLP addition. The signal should be ablated.

References

-

PubChem. (n.d.). N-Formyl-Nle-Leu-Phe Compound Summary. National Library of Medicine. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium Assay Kit Protocols. [Link][3]

-

National Institutes of Health (NIH). (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. [Link]

Sources

N-Formyl-Nle-Leu-Phe in macrophage activation

<Senior Application Scientist

Whitepaper: N-Formyl-Nle-Leu-Phe (fNLF) in Macrophage Activation: Mechanisms, Functional Consequences, and Methodologies

N-formylated peptides, such as N-Formyl-Nle-Leu-Phe (fNLF), are potent signaling molecules crucial in the innate immune response.[1] As analogs of bacterial and mitochondrial proteins, they act as powerful chemoattractants and activators for phagocytic leukocytes, particularly macrophages.[1][2] This technical guide provides an in-depth exploration of the mechanisms by which fNLF activates macrophages. We will dissect the signaling cascades initiated upon fNLF binding to its receptors, detail the subsequent functional outcomes, and provide validated, step-by-step protocols for researchers to investigate these processes in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fNLF-mediated macrophage activation.

Part 1: The fNLF Ligand and its Receptors

N-formyl-Nle-Leu-Phe is a synthetic N-formylated tripeptide that mimics endogenously produced chemoattractants.[1] These molecules are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][4] Macrophages express several members of the FPR family, with FPR1 and FPR2 being the most extensively studied in this context.[2][5] The binding of fNLF to these receptors is a high-affinity interaction that initiates a cascade of intracellular signaling events.[6]

The expression levels of FPRs on macrophages can be modulated by the cellular microenvironment. For instance, polarization of macrophages towards a pro-inflammatory M1 phenotype with interferon-gamma (IFNγ) and lipopolysaccharide (LPS) can increase FPR1 mRNA levels.[2] Conversely, polarization towards an anti-inflammatory M2 phenotype with interleukin-4 (IL-4) and IL-13 has been shown to reduce FPR1 surface expression and diminish the chemotactic response to fNLF.[2] This differential expression underscores the nuanced role of fNLF signaling in directing macrophage function within diverse physiological and pathological contexts.

Part 2: Intracellular Signaling Cascades Activated by fNLF

The binding of fNLF to its cognate FPRs triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[7] This event marks the beginning of a complex and interconnected signaling network that ultimately dictates the macrophage's response.

G-Protein Coupling and Downstream Effectors

FPRs are coupled to pertussis toxin-sensitive G proteins of the Gi family.[8] Upon activation, the G protein dissociates into its Gα and Gβγ subunits, both of which can activate downstream effector molecules. This initial step is critical for propagating the fNLF signal.

Key Signaling Pathways

Several major signaling pathways are engaged following fNLF stimulation, including:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for a variety of cellular functions in macrophages, including survival, proliferation, migration, and the regulation of inflammatory responses.[9][10][11] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn modulates a wide range of downstream targets. The PI3K/Akt pathway is a central hub that integrates signals from various receptors to control macrophage activation and polarization.[11][[“]]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Macrophages utilize several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[13][14] These pathways are activated by a variety of stimuli and play a critical role in regulating the expression of pro-inflammatory genes.[13][15][16] The activation of specific MAPK pathways can vary depending on the stimulus and the macrophage's activation state.[16][17]

-

Calcium Mobilization: fNLF binding leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[18][19] This is primarily mediated by the Gβγ subunit activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[19] This calcium influx acts as a critical second messenger, influencing a multitude of cellular processes.[20]

-

Protein Kinase C (PKC): The DAG produced by PLC activity, in conjunction with the elevated intracellular calcium, activates members of the protein kinase C family. PKC isoforms play a significant role in mediating various fNLF-induced responses in macrophages.[21]

The interplay between these pathways is complex and results in a highly coordinated cellular response.

Caption: Workflow for a transwell chemotaxis assay.

Phagocytosis Assay

-

Rationale: This assay measures the ability of macrophages to engulf particles. Fluorescently labeled zymosan particles or bacteria are commonly used. Flow cytometry or fluorescence microscopy can be used for quantification.

-

Protocol using Fluorescently Labeled Zymosan and Flow Cytometry:

-

Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with fNLF (e.g., 10 nM) or a vehicle control for 30 minutes.

-

Add fluorescently labeled zymosan particles to each well at a particle-to-cell ratio of 10:1.

-

Incubate for 1 hour at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-ingested particles.

-

Detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Analyze the cells by flow cytometry. The percentage of fluorescently positive cells and the mean fluorescence intensity will indicate the extent of phagocytosis.

-

Reactive Oxygen Species (ROS) Production Assay

-

Rationale: This assay quantifies the production of ROS using a fluorescent probe that becomes highly fluorescent upon oxidation. Dihydroethidium (DHE) is commonly used to detect superoxide.

-

Protocol using Dihydroethidium (DHE):

-

Plate macrophages in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Wash the cells with Hank's Balanced Salt Solution (HBSS).

-

Load the cells with 10 µM DHE in HBSS for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Add HBSS containing fNLF (e.g., 100 nM) or a vehicle control to the wells.

-

Immediately begin measuring the fluorescence intensity (excitation ~518 nm, emission ~606 nm) every 2 minutes for 1 hour using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the rate of ROS production.

-

Cytokine Profiling

-

Rationale: Measuring the levels of secreted cytokines in the cell culture supernatant provides insight into the inflammatory response induced by fNLF. Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays are standard methods for this purpose.

-

Protocol using ELISA for TNF-α:

-

Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

-

Stimulate the cells with fNLF (e.g., 100 nM) for 4-24 hours. A co-stimulant like a low dose of LPS may be required to elicit a robust cytokine response for some cytokines. [22] 3. Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform an ELISA for TNF-α on the supernatants according to the manufacturer's instructions.

-

The concentration of TNF-α is determined by comparing the sample absorbance to a standard curve of known TNF-α concentrations.

-

Part 5: Conclusion and Future Directions

N-Formyl-Nle-Leu-Phe is a powerful tool for investigating the intricacies of macrophage activation. Its ability to engage specific receptors and trigger well-defined signaling cascades makes it an invaluable model for understanding the fundamental processes of innate immunity. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of fNLF in macrophage biology.

Future research in this area will likely focus on the therapeutic potential of modulating FPR signaling. Given the central role of macrophages in a wide range of diseases, from infectious diseases to chronic inflammatory conditions and cancer, the ability to selectively enhance or suppress fNLF-mediated responses holds significant promise for the development of novel immunomodulatory therapies. A deeper understanding of the signaling bias at the receptor level and the downstream consequences in different macrophage subsets will be critical for advancing these efforts.

References

-

PubMed. (n.d.). Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. Retrieved from [Link]

-

Wikipedia. (2023, December 2). N-Formylmethionyl-leucyl-phenylalanine. Retrieved from [Link]

-

PNAS 21. (2021, August 6). Soluble mannose receptor induces proinflammatory macrophage activation and metaflammation. Retrieved from [Link]

-

Journal for ImmunoTherapy of Cancer. (2021, July 20). p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition. Retrieved from [Link]

-

PMC. (2023, September 11). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Retrieved from [Link]

-

PMC. (2018, January 24). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Retrieved from [Link]

-

PMC. (n.d.). Macrophage Coordination of the Interferon Lambda Immune Response. Retrieved from [Link]

-

Frontiers. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Retrieved from [Link]

-

PubMed. (n.d.). Regulation of the formyl peptide receptor 1 (FPR1) gene in primary human macrophages. Retrieved from [Link]

-

MDPI. (n.d.). Serum Neurofilament Light Chain and Glial Fibrillary Acidic Protein as Differential Biomarkers of Response to Dimethyl Fumarate and Ocrelizumab in Multiple Sclerosis. Retrieved from [Link]

-

PubMed. (n.d.). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Retrieved from [Link]

-

PMC. (n.d.). Macrophage-derived neutrophil chemotactic factor is involved in the neutrophil recruitment inhibitory activity present in the supernatants of LPS-stimulated macrophages. Retrieved from [Link]

-

PMC. (2019, June 1). Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis. Retrieved from [Link]

-

NIH. (2022, February 10). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]

-

PubMed. (n.d.). MAP kinase activation in macrophages. Retrieved from [Link]

-

PMC. (2021, September 30). Reactive Oxygen Species in Macrophages: Sources and Targets. Retrieved from [Link]

-

MDPI. (n.d.). Formyl Peptide Receptors 1 and 2: Essential for Immunomodulation of Crotoxin in Human Macrophages, Unrelated to Cellular Entry. Retrieved from [Link]

-

ResearchGate. (2022, July 19). (PDF) Assaying Macrophage Chemotaxis Using Fluid‐Walled Microfluidics. Retrieved from [Link]

-

NIH. (2019, April 2). Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis. Retrieved from [Link]

-

PMC. (n.d.). Regulation, Signaling and Physiological Functions of G-proteins. Retrieved from [Link]

-

Frontiers. (n.d.). The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates. Retrieved from [Link]

-

Frontiers. (n.d.). Fibroblast growth factor signaling in macrophage polarization: impact on health and diseases. Retrieved from [Link]

-

MDPI. (n.d.). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. Retrieved from [Link]

-

PubMed. (n.d.). The N-formyl methionyl peptide, formyl-methionyl-leucyl phenylalanine (fMLF) increases the lateral diffusion of complement receptor 1 (CR1/CD35) in human neutrophils; a causative role for oxidative metabolites?. Retrieved from [Link]

-

PubMed. (n.d.). Age increases reactive oxygen species production in macrophages and potentiates oxidative damage after spinal cord injury. Retrieved from [Link]

-

Wikipedia. (2024, January 29). G protein-coupled receptor. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

PubMed. (n.d.). Demonstration of a chemotactic factor receptor on macrophages. Retrieved from [Link]

-

PMC. (n.d.). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Retrieved from [Link]

-

PubMed. (2017, February 1). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. Retrieved from [Link]

-

PubMed. (2021, November 25). Interferon Lambda Signaling in Macrophages Is Necessary for the Antiviral Response to Influenza. Retrieved from [Link]

-

PMC. (n.d.). Roles for Regulator of G Protein Signaling Proteins in Synaptic Signaling and Plasticity. Retrieved from [Link]

-

Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactive Oxygen Species in Macrophages: Sources and Targets. Retrieved from [Link]

-

Consensus. (n.d.). Role of PI3K/AKT in macrophage polarization mechanisms. Retrieved from [Link]

-

Oxford Academic. (n.d.). MAP kinase activation in macrophages. Retrieved from [Link]

-

PLOS ONE. (2014, April 9). Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells. Retrieved from [Link]

-

Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Retrieved from [Link]

-

aacrjournals.org. (n.d.). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Retrieved from [Link]

-

YouTube. (2011, November 11). G Protein Signalling. Retrieved from [Link]

-

PubMed. (2000, September 1). Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Retrieved from [Link]

-

PubMed. (1989, March 1). Macrophage Activation-Associated Proteins. Characterization of Stimuli and Conditions Needed for Expression of Proteins 47b, 71/73, and 120. Retrieved from [Link]

-

PubMed. (2022, January 11). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. Retrieved from [Link]

-

PMC. (n.d.). Regulation of macrophage activation. Retrieved from [Link]

-

ResearchGate. (2012, November 21). (PDF) Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. Retrieved from [Link]

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Regulation of the formyl peptide receptor 1 (FPR1) gene in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 6. Demonstration of a chemotactic factor receptor on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]

- 11. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. agilent.com [agilent.com]

- 21. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of N-Formyl-Nle-Leu-Phe with G Protein-Coupled Receptors

This guide provides a comprehensive technical overview of the synthetic N-formyl peptide, N-Formyl-Nle-Leu-Phe (fNLF), and its interaction with the formyl peptide receptor (FPR) family of G protein-coupled receptors (GPCRs). It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity, inflammation, and GPCR-targeted therapeutics. This document delves into the molecular mechanisms of fNLF-mediated signaling and provides detailed protocols for key experimental assays.

Introduction: The Significance of N-Formyl Peptides and their Receptors

N-formyl peptides are potent chemoattractants that play a pivotal role in the innate immune response.[1][2][3] These peptides are typically initiated with N-formylmethionine, a characteristic feature of protein synthesis in bacteria and mitochondria.[1][2][3] Consequently, their presence in the extracellular space serves as a danger signal, alerting the immune system to bacterial invasion or tissue damage.[1][2][3]

The biological effects of N-formyl peptides are primarily mediated by a small family of GPCRs known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.[4] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where they orchestrate a range of pro-inflammatory responses.

N-Formyl-Nle-Leu-Phe (fNLF) is a synthetic analog of the archetypal bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). It is a high-affinity agonist for FPR1 and serves as a critical tool for investigating the molecular pharmacology of this receptor.[5] Understanding the intricacies of the fNLF-FPR1 interaction provides a framework for the development of novel therapeutics targeting inflammatory and infectious diseases.

The Formyl Peptide Receptor Family: Key Players in Innate Immunity

The FPR family belongs to the class A rhodopsin-like GPCRs. Each member exhibits distinct ligand-binding profiles and is implicated in a variety of physiological and pathological processes.

| Receptor | Primary Ligands | Cellular Expression | Key Functions |

| FPR1 | N-formyl peptides (e.g., fMLP, fNLF) | Neutrophils, monocytes, macrophages | Pro-inflammatory responses, chemotaxis, bacterial defense |

| FPR2 | Diverse ligands including N-formyl peptides, lipoxin A4, serum amyloid A | Neutrophils, monocytes, epithelial cells, astrocytes | Pro- and anti-inflammatory responses, resolution of inflammation[2] |

| FPR3 | Limited characterized agonists | Monocytes, dendritic cells | Less well-defined, potential role in immune modulation[4] |

Table 1: Characteristics of the Human Formyl Peptide Receptor Family.

Molecular Mechanisms of fNLF-Mediated FPR1 Signaling

The binding of fNLF to FPR1 induces a conformational change in the receptor, facilitating its coupling to and activation of heterotrimeric G proteins. FPR1 primarily couples to G proteins of the Gαi and Gαq subfamilies, initiating distinct downstream signaling cascades that culminate in a variety of cellular responses.[6]

Gαi-Mediated Signaling Pathway

The Gαi pathway is predominantly associated with chemotaxis and the inhibition of adenylyl cyclase.

-

Activation: Upon fNLF binding, FPR1 catalyzes the exchange of GDP for GTP on the Gαi subunit.

-

Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effects of Gαi-GTP: The primary effector of Gαi-GTP is adenylyl cyclase, which it inhibits, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects of Gβγ: The liberated Gβγ dimer can activate various effectors, including phospholipase Cβ (PLCβ) isoforms and phosphoinositide 3-kinase (PI3K). PI3K activation is crucial for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits pleckstrin homology (PH) domain-containing proteins like Akt to the plasma membrane, promoting cell survival and migration.

Gαq-Mediated Signaling Pathway

The Gαq pathway is primarily linked to cellular activation events such as degranulation and the production of reactive oxygen species (ROS).

-

Activation: Ligand-bound FPR1 activates Gαq by promoting GTP binding.

-

Effector Activation: Gαq-GTP directly activates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses like the assembly and activation of the NADPH oxidase complex responsible for the respiratory burst.

fNLF-FPR1 Signaling Pathways.

Experimental Methodologies for Studying fNLF-FPR Interactions

A variety of in vitro assays are employed to characterize the binding and functional activity of ligands at FPRs. The following section details the protocols for three fundamental assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for its receptor.

Principle: A radiolabeled ligand (e.g., [3H]fNLF) is incubated with a source of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is quantified, and the binding affinity (Kd) and receptor density (Bmax) can be determined. Competition binding assays, where a non-labeled ligand (e.g., fNLF) competes with the radiolabeled ligand, are used to determine the inhibitory constant (Ki) of the unlabeled ligand.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells transfected with FPR1 or isolated human neutrophils).

-

Harvest the cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Homogenize the cells using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Increasing concentrations of unlabeled fNLF (for competition assays) or buffer (for saturation assays).

-

A fixed concentration of [3H]fNLF (typically at or below its Kd).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM fMLP).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [3H]fNLF and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of unlabeled fNLF and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon receptor activation by an agonist, the Gαq pathway is initiated, leading to the release of calcium from intracellular stores. The fluorescent dye binds to the increased intracellular calcium, resulting in a change in fluorescence that can be measured in real-time.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells expressing FPR1 (e.g., HEK293-FPR1 or HL-60 cells differentiated into a neutrophil-like phenotype) in a black-walled, clear-bottom 96-well plate.

-

Allow the cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid, to prevent dye leakage).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

-

Assay Execution:

-

Prepare a plate containing various concentrations of fNLF.

-

Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for a short period.

-

Inject the fNLF solutions into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the fluorescence change against the log concentration of fNLF.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient.

Principle: A multi-well chamber is used, with an upper and a lower compartment separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing the chemoattractant (fNLF) is placed in the lower chamber. The cells migrate through the pores in the membrane towards the chemoattractant. The number of migrated cells is then quantified.

Step-by-Step Protocol:

-

Cell Preparation:

-

Isolate primary human neutrophils from whole blood or use a suitable cell line (e.g., differentiated HL-60 cells).

-

Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.1% BSA) at a defined concentration (e.g., 1-2 x 10^6 cells/mL).

-

-

Assay Setup (using a Boyden chamber or Transwell plate):

-

Add different concentrations of fNLF to the lower wells of the chemotaxis plate. Include a negative control (medium alone) and a positive control (a known chemoattractant).

-

Place the Transwell inserts (with a pore size suitable for the cell type, e.g., 3-5 µm for neutrophils) into the wells.

-

Add the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for significant cell migration (e.g., 60-90 minutes for neutrophils).

-

-

Quantification of Migrated Cells:

-

Remove the inserts from the plate.

-

Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several fields of view under a microscope.

-

Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo) or by flow cytometry.

-

-

Data Analysis:

-

Plot the number of migrated cells (or a related metric) against the log concentration of fNLF.

-

The resulting bell-shaped curve is characteristic of chemotaxis, with an optimal concentration for migration. Determine the EC50 for the chemotactic response.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of fNLF with FPRs.

| Parameter | Receptor | Value | Cell Type/System | Reference |

| Ki (nM) | FPR1 | ~1.6 | Human Neutrophils | [7] |

| Ki (nM) | FPR2 | ~105 | HEK293 cells | [7] |

| EC50 (nM) for CD11b expression | FPR1 | 5 | Human Neutrophils | [8] |

| EC50 (nM) for CD62L shedding | FPR1 | 8 | Human Neutrophils | [8] |

| EC50 (nM) for ROS production | FPR1 | ~1 - 50 | Human Neutrophils | [8][9] |

| EC50 (nM) for Chemotaxis | FPR1 | pM to low nM range | Phagocytes | [6] |

Table 2: Binding Affinities and Functional Potencies of fNLF.

Conclusion and Future Directions

N-Formyl-Nle-Leu-Phe is an indispensable tool for elucidating the complex biology of the formyl peptide receptor family. The detailed understanding of its interaction with FPR1, from the molecular intricacies of G protein coupling to the orchestration of cellular responses, provides a solid foundation for the rational design of novel therapeutics. Future research will likely focus on the development of biased agonists that selectively activate specific downstream signaling pathways, offering the potential for more targeted and effective treatments for a range of inflammatory and infectious diseases. The continued application of the robust experimental methodologies outlined in this guide will be crucial for advancing these endeavors.

References

-

Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1568629. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]

-

He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]

-

Zhuang, Y., Liu, H., Edward Zhou, X., Kumar Verma, R., de Waal, P. W., Jang, W., ... & Melcher, K. (2020). Structure of formylpeptide receptor 2-Gi complex reveals insights into ligand recognition and signaling. Nature communications, 11(1), 885. [Link]

-

Forsman, H., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. bioRxiv. [Link]

-

He, H. Q., Troksa, E. L., Caltabiano, G., Pardo, L., & Ye, R. D. (2014). The formyl peptide receptors. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors, 1-21. [Link]

-

Chen, K., Bao, Z., Gong, W., Le, Y., Anderson, A. O., & Wang, J. M. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Science Signaling, 15(744), eabm8227. [Link]

-

Chen, K., Xiang, Y., de Mesy Bentley, K. L., & Wang, J. M. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 5223. [Link]

-

Liu, C., Jung, J. H., Hsieh, C. C., Lofy, D., Lam, V., & Junger, W. G. (2022). Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. Journal of immunological methods, 511, 113403. [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Retrieved from [Link]

-

Jones, C. N., Hoang, A. N., Dimisko, L., Hamza, B., Martel, J., & Irimia, D. (2014). Microfluidic platform for measuring neutrophil chemotaxis from unprocessed whole blood. Journal of visualized experiments: JoVE, (84), e51215. [Link]

Sources

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Optimization of N-Formyl-Nle-Leu-Phe (fNle-Leu-Phe) for In Vitro Neutrophil Activation

Abstract & Core Rationale

In the study of leukocyte biology, N-Formyl-Met-Leu-Phe (fMLP) has long been the gold standard for activating Formyl Peptide Receptors (FPRs). However, fMLP suffers from a critical chemical vulnerability: the methionine residue is highly susceptible to oxidation, forming sulfoxides that significantly reduce biological potency and introduce batch-to-batch variability.

This guide focuses on N-Formyl-Nle-Leu-Phe (fNle-Leu-Phe) , a synthetic analog where Methionine is replaced by Norleucine (Nle). Nle is isosteric to Met but lacks the sulfur atom, rendering it resistant to oxidation while retaining high affinity for FPR1. This guide provides standardized protocols to leverage fNle-Leu-Phe for superior reproducibility in neutrophil functional assays.

Physicochemical Properties & Handling

The "Hidden" Variable: fNle-Leu-Phe is hydrophobic.[1] Improper handling leads to surface adsorption (loss of effective concentration) or precipitation, which are often mistaken for biological non-response.

Critical Handling Protocol

-

Solubility: Insoluble in water. Must be dissolved in DMSO (Dimethyl Sulfoxide).

-

Stock Preparation: Prepare a 10 mM master stock in anhydrous DMSO.

-

Why? High concentration minimizes the volume of DMSO added to cells (keeping final DMSO < 0.1%).

-

-

Storage: Aliquot into polypropylene tubes (avoid glass to prevent adsorption). Store at -20°C .

-

Stability:[1] Stable for >12 months if kept anhydrous.

-

-

Working Dilutions:

-

Step A: Dilute 10 mM stock 1:100 in DMSO to make a 100 µM sub-stock.

-

Step B: Dilute the 100 µM sub-stock into aqueous buffer (e.g., HBSS + 0.1% HSA) immediately before use.

-

Note: Always include a carrier protein (BSA or HSA) in the aqueous buffer to prevent the peptide from sticking to the plasticware.

-

Dose-Response Dynamics: The Bell-Shaped Curve

Unlike simple agonists, fNle-Leu-Phe exhibits complex dose-response dynamics depending on the readout.

| Assay Type | Optimal Concentration | Mechanism of Action | High-Dose Effect (>1 µM) |

| Chemotaxis | 10 nM – 100 nM | Actin polymerization; Gradient sensing | Inhibition (Desensitization/Stop Signal) |

| Ca²⁺ Flux | 1 nM – 100 nM | G-protein/PLC activation; IP3 release | Saturation (Plateau) |

| ROS / Superoxide | 100 nM – 1 µM | NADPH Oxidase assembly | Robust activation (Requires high occupancy) |

| Degranulation | 100 nM – 1 µM | Granule fusion | Maximal release |

Signaling Pathway Visualization

Understanding the pathway is essential for troubleshooting. fNle-Leu-Phe binds FPR1, triggering a G-protein cascade that splits into Calcium signaling (fast) and Actin/ROS signaling (sustained).

Figure 1: The FPR1 signaling cascade. Note that Chemotaxis and ROS generation diverge downstream, explaining their different optimal concentration requirements.

Protocol 1: Calcium Mobilization (The "Quick Check")

This assay validates receptor functionality within seconds. It is the best "Go/No-Go" quality control step before complex migration assays.

Reagents:

-

Fluo-4 AM (Calcium indicator)

-

Loading Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES + 0.1% BSA.

-

fNle-Leu-Phe Working Solution: 1 µM (for 10x spike).

Workflow:

-

Load: Incubate neutrophils (10^6 cells/mL) with 2 µM Fluo-4 AM for 30 mins at 37°C in the dark.

-

Wash: Centrifuge (300 x g, 5 min) and resuspend in Loading Buffer.

-

Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.

-

Spike: Add fNle-Leu-Phe to a final concentration of 10 nM (e.g., add 10 µL of 1 µM stock to 990 µL cells).

-

Read: Monitor peak fluorescence immediately. The peak should occur within 15-30 seconds.

Self-Validation:

-

Positive Control:[1] Ionomycin (1 µM) – triggers massive receptor-independent Ca2+ influx.

-

Negative Control:[1] Buffer alone (DMSO vehicle).

Protocol 2: Neutrophil Chemotaxis (Transwell/Boyden)

This is the functional standard. Note that too much peptide stops the cells (the "stop signal" effect).

Reagents:

-

Transwell inserts (3.0 µm pore size).

-

Chemotaxis Buffer: HBSS + 0.5% HSA (Human Serum Albumin). BSA can be used, but HSA is cleaner for human cells.

Workflow:

-

Prepare Gradient:

-

Bottom Chamber: Add 600 µL Chemotaxis Buffer containing 10 nM fNle-Leu-Phe.

-

Note: Do not exceed 100 nM. At >100 nM, receptors internalize rapidly, and cells adhere rather than migrate.

-

-

Prepare Cells: Resuspend neutrophils at 5 x 10^6 cells/mL in Chemotaxis Buffer (No peptide).

-

Load: Add 100 µL cell suspension to the Top Chamber.

-

Incubate: 45–60 minutes at 37°C, 5% CO2.

-

Quantify:

-

Remove top chamber.

-

Count cells in the bottom chamber using flow cytometry (fixed volume) or lysis/fluorescence (e.g., Calcein AM).

-

Self-Validation:

-

Chemotactic Index: (Cells migrated to fNle-Leu-Phe) / (Cells migrated to Buffer). A good responder batch yields an index > 10.

-

Checkerboard Analysis: Place peptide in both top and bottom chambers. Migration should cease (loss of gradient), proving the movement is chemotaxis (directional) and not chemokinesis (random).

Protocol 3: Superoxide Anion Generation (ROS)

ROS generation requires sustained signaling and higher receptor occupancy than chemotaxis.

Reagents:

-

Cytochrome c (Type III from horse heart).

-

Reaction Buffer: HBSS + 10 mM HEPES.

Workflow:

-

Setup: In a 96-well plate, mix:

-

100 µL Neutrophils (10^6 cells/mL).

-

50 µL Cytochrome c (Final conc: 100 µM).

-

50 µL fNle-Leu-Phe (Final conc: 1 µM ).

-

-

Incubate: 37°C for 15–30 minutes.

-

Read: Measure Absorbance at 550 nm .

-

Mechanism:[2] Superoxide reduces Ferricytochrome c (Fe3+) to Ferrocytochrome c (Fe2+), which absorbs at 550 nm.

-

-

Calculation: Use the extinction coefficient of reduced Cytochrome c (21.1 mM^-1 cm^-1) to calculate nanomoles of O2- produced.

Self-Validation:

-

Specificity Check: Include a well with Superoxide Dismutase (SOD) (300 U/mL). SOD should completely inhibit the color change, proving the signal is specifically Superoxide.

Experimental Workflow Diagram

Figure 2: Dilution workflow. Note the critical divergence in final concentration for ROS vs. Chemotaxis/Ca2+ assays.

References

-

Freer, R. J., et al. (1982). "Structural requirements for the binding of formyl peptides to the neutrophil chemotactic receptor." Biochemistry.

- Core citation for the binding affinity and structural stability of Nle-substituted peptides.

-

Niedel, J., et al. (1980). "Covalent affinity labeling of the formyl peptide chemotactic receptor." Journal of Biological Chemistry.

- Establishes the receptor interaction fundamentals.

-

Zigmond, S. H. (1977). "Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors." Journal of Cell Biology.

- The foundational text for the "stop signal" and high-dose inhibition in chemotaxis.

-

Dahlgren, C., et al. (2016). "The NADPH oxidase system of phagocytes." Antioxidants & Redox Signaling.

- Authoritative review on ROS gener

-

Sigma-Aldrich/Merck Technical Bulletin. "N-Formyl-Nle-Leu-Phe Product Information."

-

Source for solubility and storage stability data.

-

Sources

measuring superoxide production with N-Formyl-Nle-Leu-Phe

An Application Guide to Measuring Phagocyte Superoxide Production Using N-Formyl-Nle-Leu-Phe

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the synthetic peptide N-Formyl-Norleucyl-Leucyl-Phenylalanine (fNLF) to stimulate and measure superoxide production in phagocytic cells. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that experimental designs are robust, well-controlled, and yield interpretable, high-quality data.

Introduction: The "Why" of fNLF and Superoxide

Phagocytic cells, such as neutrophils and macrophages, are the vanguard of the innate immune system. A key weapon in their antimicrobial arsenal is the "respiratory burst," a rapid release of reactive oxygen species (ROS) designed to kill invading pathogens.[1][2][3] The primary ROS produced is the superoxide anion (O₂⁻), generated by the membrane-bound NADPH oxidase (NOX2) enzyme complex.[1][4]

N-formylated peptides, like fNLF, are potent chemoattractants that mimic molecules released by bacteria or from damaged mitochondria.[5][6] They act as powerful, specific agonists for Formyl Peptide Receptors (FPRs), particularly FPR1, which is abundantly expressed on neutrophils.[5][6][7][8][9] Binding of fNLF to FPR1 initiates a G-protein-coupled signaling cascade that culminates in the assembly and activation of the NADPH oxidase, triggering robust superoxide production.[10][11][12] Therefore, fNLF serves as an invaluable and physiologically relevant tool to study phagocyte activation, inflammatory signaling, and to screen for novel anti-inflammatory therapeutics that target this pathway.[7][8]

The Molecular Mechanism: From Receptor to Radical

Understanding the signaling pathway is critical for designing experiments and interpreting results. The activation of NADPH oxidase by fNLF is a multi-step process involving precise spatial and temporal coordination of signaling molecules.

-

Receptor Binding: fNLF binds to the G-protein coupled receptor FPR1 on the phagocyte surface.[5][7]

-

G-Protein Activation: This binding event causes a conformational change in FPR1, leading to the activation of an associated heterotrimeric G-protein (primarily of the Gαi family). The G-protein dissociates into its Gα and Gβγ subunits.

-

Downstream Signaling: The dissociated G-protein subunits trigger multiple downstream pathways. A key pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11][13]

-

Second Messengers: IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[11][13]

-

NADPH Oxidase Assembly: In resting cells, the components of the NADPH oxidase are segregated. The catalytic core, cytochrome b₅₅₈ (composed of gp91phox and p22phox), resides in the membrane, while other subunits (p47phox, p67phox, p40phox, and the small GTPase Rac) are in the cytosol.[2] Activation signals, including phosphorylation by PKC, promote the translocation of the cytosolic subunits to the membrane, where they assemble with cytochrome b₅₅₈ to form the active enzyme complex.[2][11]

-

Superoxide Production: The fully assembled NADPH oxidase transfers an electron from cytosolic NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[1][4]

Caption: Signaling cascade from fNLF binding to FPR1 to NADPH oxidase activation.

Principles of Superoxide Detection: Choosing Your Assay

Superoxide is a highly reactive and short-lived molecule, making its direct measurement challenging. Therefore, assays rely on indirect methods using probe molecules that react with superoxide to produce a stable, measurable signal. The choice of assay depends on the experimental question, required sensitivity, and available equipment.

| Assay Method | Principle | Detection | Location | Pros | Cons |

| Cytochrome c Reduction | Superoxide reduces Ferricytochrome c (Fe³⁺, yellow) to Ferrocytochrome c (Fe²⁺, red). | Spectrophotometry (Absorbance at 550 nm) | Extracellular | Quantitative (using extinction coefficient), well-established, cost-effective. | Low sensitivity, potential interference from other reducing agents. |

| Luminol Chemiluminescence | Superoxide oxidizes luminol, producing an unstable intermediate that emits light upon decay.[14][15][16] | Luminometry (Light Emission) | Extracellular & Intracellular | Extremely sensitive, excellent for kinetic measurements, high-throughput compatible.[14] | Signal can be enhanced by myeloperoxidase (MPO), potentially measuring downstream H₂O₂.[14][17] Requires specific controls. |

| Dihydroethidium (DHE) | DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[18][19] | Fluorescence (Microscopy or Plate Reader) | Intracellular | Specific for intracellular superoxide, allows for single-cell imaging.[20][21] | Can be oxidized by other ROS to form ethidium, requiring careful interpretation.[18] Can be semi-quantitative. |

Essential Preparations: Building a Foundation for Success

Cell Preparation

The quality of your cellular model is paramount. While primary human neutrophils are the gold standard, immortalized cell lines are often used for screening purposes.

-

Primary Human Neutrophils: Isolated from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque followed by Dextran sedimentation).

-

Insight: Primary cells are not proliferative and have a short lifespan ex vivo. Use them within a few hours of isolation for optimal responsiveness. Their response can vary between donors, necessitating multiple biological replicates.

-

-

Immortalized Cell Lines:

-

HL-60 (Human Promyelocytic Leukemia): Can be differentiated into a neutrophil-like phenotype by treatment with DMSO or retinoic acid for several days.

-

THP-1 (Human Monocytic Leukemia): Can be differentiated into a macrophage-like phenotype with PMA.

-

Best Practice: Always verify the differentiation status of cell lines using morphological analysis or expression of cell surface markers (e.g., CD11b) before use.[22][23][24][25]

-

Reagent Handling

-

fNLF Peptide:

-

Reconstitution: Reconstitute lyophilized fNLF in sterile, high-purity DMSO to create a concentrated stock solution (e.g., 1-10 mM). DMSO prevents degradation and aids solubility.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in an appropriate aqueous assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.

-

-

Superoxide Dismutase (SOD):

-

Function: SOD is an enzyme that rapidly catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[26][27]

-

Critical Role: It is an essential negative control. A true superoxide-dependent signal will be significantly inhibited by the addition of SOD.[28][29] This validates that your assay is specifically measuring superoxide.

-

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for dose-response studies and screening.

Caption: General experimental workflow for measuring fNLF-induced superoxide.

Protocol 1: Cytochrome c Reduction Assay (Endpoint)

-

Principle: Measures the accumulation of reduced cytochrome c over a fixed time period. The change in absorbance at 550 nm is directly proportional to the amount of superoxide produced.

-

Materials:

-

Isolated neutrophils or differentiated cells (resuspended in HBSS with Ca²⁺/Mg²⁺)

-

Cytochrome c (from equine heart) solution: 1 mg/mL in HBSS

-

fNLF serial dilutions

-

Superoxide Dismutase (SOD, from bovine erythrocytes): 300 U/mL in HBSS

-

Phorbol 12-myristate 13-acetate (PMA): Positive control (e.g., 100 nM)

-

96-well clear, flat-bottom plate

-

Spectrophotometer plate reader

-

-

Procedure:

-

Prepare cell suspension at a concentration of 2 x 10⁶ cells/mL in HBSS.

-

In the 96-well plate, add 50 µL of cell suspension to each well.

-

Add 50 µL of control reagents:

-

Test Wells: HBSS

-

Specificity Control Wells: SOD solution

-

Blank Wells (No Cells): HBSS

-

-

Add 50 µL of Cytochrome c solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 50 µL of stimulus:

-

fNLF serial dilutions

-

PMA (positive control)

-

HBSS + vehicle (unstimulated control)

-

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Read the absorbance at 550 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

The amount of superoxide (in nmol) can be calculated using the Beer-Lambert law and the extinction coefficient for cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

-

Confirm specificity: The signal in SOD-treated wells should be significantly lower than in corresponding wells without SOD.

-

Protocol 2: Luminol-Based Chemiluminescence Assay (Kinetic)

-

Principle: Measures light emission in real-time as superoxide is produced. This provides valuable kinetic data, including the peak response time and total production over time.[30][31][32]

-

Materials:

-

Cells in HBSS with Ca²⁺/Mg²⁺

-

Luminol solution: e.g., 100 µM in HBSS

-

Horseradish Peroxidase (HRP): Optional signal enhancer (e.g., 4 U/mL)

-

fNLF, SOD, PMA as above

-

96-well opaque white plate (to maximize light signal)

-

Luminometer plate reader with kinetic reading capability and temperature control.

-

-

Procedure:

-

Prepare cell suspension at 1 x 10⁶ cells/mL in HBSS.

-

In the white 96-well plate, add 50 µL of cell suspension per well.

-

Add 50 µL of control reagents (HBSS or SOD solution).

-

Prepare a combined luminol/HRP solution and add 50 µL to each well.

-

Place the plate in the luminometer and allow it to equilibrate to 37°C for 5-10 minutes.

-

Program the luminometer to inject the stimulus and immediately begin reading.

-

Inject 50 µL of stimulus (fNLF, PMA, or vehicle).

-

Measure luminescence every 1-2 minutes for 60-90 minutes.

-

-

Data Analysis:

-

Data is typically plotted as Relative Light Units (RLU) versus time.

-

Calculate the area under the curve (AUC) for each well to represent total superoxide production.

-

Alternatively, use the peak RLU value for comparisons.

-

The SOD control is essential to confirm the signal is from superoxide.[14]

-

Protocol 3: Dihydroethidium (DHE) Fluorescence Assay (Intracellular)

-

Principle: Measures intracellular superoxide by the increase in red fluorescence as DHE is oxidized.[20][33]

-

Materials:

-

Procedure:

-

Prepare cell suspension at 1 x 10⁶ cells/mL.

-

Add 100 µL of cells to each well of the black, clear-bottom plate.

-

Add DHE to each well to a final concentration of 5-10 µM.[19][33]

-

Incubate in the dark at 37°C for 30 minutes to allow the probe to load into the cells.[19][33]

-

(Optional) Wash cells gently with warm HBSS to remove excess extracellular probe.

-

Add 50 µL of stimulus (fNLF, PMA, or vehicle) and control reagents (PEG-SOD).

-

Incubate at 37°C for 30-60 minutes.

-

Read fluorescence using an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from unstimulated, unloaded cells.

-

Express data as a fold-change in fluorescence intensity relative to the unstimulated control.

-

For microscopy, quantify the mean fluorescence intensity per cell using image analysis software.

-

Troubleshooting & Authoritative Insights

| Problem | Potential Cause | Solution / Best Practice |

| High Background Signal | Cell death/stress; Contaminated reagents; Autoxidation of probe. | Ensure high cell viability (>95%). Use fresh, high-purity reagents. Run a "no cell" control to check for reagent-based signal. For fluorescence, check for cellular autofluorescence. |

| Low or No Signal | Cells are unresponsive; fNLF degraded; Incorrect instrument settings. | Use a positive control (PMA) to confirm cells can produce superoxide. Use freshly thawed fNLF aliquots. Optimize instrument gain and integration time.[34] Ensure cells express sufficient FPR1. |

| Inconsistent Results | Variation in cell number; Donor variability (primary cells); Temperature fluctuations. | Perform accurate cell counts before plating. Use cells from multiple donors. Ensure all reagents and plates are maintained at 37°C throughout the assay. |

| Signal Not Inhibited by SOD | Assay is not specific for superoxide; SOD is inactive. | The signal may be from downstream ROS (e.g., H₂O₂). Consider using catalase as an additional control. Test SOD activity in a cell-free superoxide generating system (e.g., xanthine/xanthine oxidase).[28][35] |

References

-

Gao, J. L., et al. (2008). The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. ResearchGate. [Link]

-

Rossi, F. (1986). The superoxide-forming enzymatic system of phagocytes. PubMed. [Link]

-

McCord, J. M. (1999). Analysis of Superoxide Dismutase Activity. ResearchGate. [Link]

-

Doran, J., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. [Link]

-

Dahlgren, C., et al. (2016). Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. PMC. [Link]

-

Wang, J., et al. (2023). Identification and validation of functional markers for the superoxide dismutase gene TaSOD-B2 in common wheat. PMC. [Link]

-

Dumont, E., et al. (2016). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. NIH. [Link]

-

Asha, K., et al. (2022). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PMC. [Link]

-

Gabdrakhmanova, S., et al. (2021). Modified Signaling of Membrane Formyl Peptide Receptors in NADPH-Oxidase Regulation in Obesity-Resistant Mice. PMC. [Link]

-

Wang, Y., et al. (2022). The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics. PMC. [Link]

-

Su, C. S., et al. (2013). Propofol inhibits superoxide production, elastase release, and chemotaxis in formyl peptide-activated human neutrophils by blocking formyl peptide receptor 1. PubMed. [Link]

-

Bowler, C., et al. (2004). The role of superoxide dismutases (SODs) in controlling oxidative stress in plants. Journal of Experimental Botany. [Link]

-

Su, C. S., et al. (2013). Propofol Inhibits Superoxide Production, Elastase Release, and Chemotaxis in Formyl Peptide–Activated Human Neutrophils by Blocking Formyl Peptide Receptor 1. The Journal of Immunology. [Link]

-

Cianciulli, A., et al. (2021). Pro-Resolving FPR2 Agonists Regulate NADPH Oxidase-Dependent Phosphorylation of HSP27, OSR1, and MARCKS and Activation of the Respective Upstream Kinases. MDPI. [Link]

-

Moore, S. F., et al. (2020). FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis. JCI Insight. [Link]

-

Thorsteinsdóttir, M., et al. (2015). Luminol-Based Enhanced Chemiluminescence Assay for Quantification of Peroxidase and Hydrogen Peroxide in Aqueous Solutions: Effect of Reagent pH and Ionic Strength. ResearchGate. [Link]

-

Patsnap. (n.d.). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Patsnap Synapse. [Link]

-

Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

-

Singh, S., et al. (2021). Microglial Phagocytosis Assay. ResearchGate. [Link]

-

Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. NIH. [Link]

-

Bio-protocol. (n.d.). Dihydroethidium staining to analyze superoxide. Bio-protocol. [Link]

-

Hwang, T. L., et al. (2011). Bioactive Secondary Metabolites of a Marine Bacillus sp. Inhibit Superoxide Generation and Elastase Release in Human Neutrophils by Blocking Formyl Peptide Receptor 1. MDPI. [Link]

-

Al-Shmgani, H. S., et al. (2021). Characterization and Cytotoxic Activity Evaluation of Superoxide Dismutase (SOD) Enzyme Purified From Escherichia coli. ResearchGate. [Link]

-

Hao, N., et al. (2020). Superoxide-Triggered Luminol Electrochemiluminescence for Detection of Oxygen Vacancy in Oxides. ACS Publications. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Van Der Laarse, W. J., et al. (2001). Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. ResearchGate. [Link]

-

Carvelli, A., et al. (2021). Formyl Peptide Receptor 2-Dependent cPLA2 and 5-LOX Activation Requires a Functional NADPH Oxidase. MDPI. [Link]

-

Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

-

Assaleh, M. H. (2019). Does anyone has simplified methods for Superoxide dismutase (SOD) assay?. ResearchGate. [Link]

-

Vidal, A. C., et al. (2023). Analytical Validation of SOD2 Genotyping. MDPI. [Link]

-

Babior, B. M. (1995). Phagocytosis-coupled activation of the superoxide-producing phagocyte oxidase, a member of the NADPH oxidase (nox) family. PubMed. [Link]

-

Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]

-

Griendling, K. K. (2000). Dihydroethidium (DHE) Staining for Superoxide in VSMC. Vascular Biology Lab. [Link]

-

Maheshwari, A. (2022). End Point Method vs Kinetic Method In Clinical Biochemistry Laboratory. YouTube. [Link]

-

Scheule, R. K., et al. (1992). Possible mechanism of chrysotile asbestos-stimulated superoxide anion production in guinea pig alveolar macrophages. PubMed. [Link]

-

BMG Labtech. (n.d.). Chemiluminescence measurement of the generation of reactive oxygen species. BMG Labtech. [Link]

-

Fällman, M., et al. (2004). The two neutrophil members of the formylpeptide receptor family activate the NADPH-oxidase through signals that differ in sensitivity to a gelsolin derived phosphoinositide-binding peptide. PubMed. [Link]

-

Doran, J., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. PubMed. [Link]

-

Weydert, C. J., & Cullen, J. J. (2010). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. PMC. [Link]

-

WUR eDepot. (n.d.). Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine. WUR eDepot. [Link]

-

Ghio, A. J., & Hatch, G. E. (1993). A kinetic model of superoxide production from single pulmonary alveolar macrophages. PubMed. [Link]

-

He, T., et al. (2017). Evaluation and Monitoring of Superoxide Dismutase (SOD) Activity and its Clinical Significance in Gastric Cancer: A Systematic Review and Meta-Analysis. PMC. [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

-

Dagher, M. C., et al. (1991). The superoxide-generating oxidase of phagocytic cells. Physiological, molecular and pathological aspects. PubMed. [Link]

-

Dupre-Crochet, S., et al. (2013). Intracellular generation of superoxide by the phagocyte NADPH oxidase: how, where, and what for?. PubMed. [Link]

Sources

- 1. The superoxide-forming enzymatic system of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The superoxide-generating oxidase of phagocytic cells. Physiological, molecular and pathological aspects [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular generation of superoxide by the phagocyte NADPH oxidase: how, where, and what for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phagocytosis-coupled activation of the superoxide-producing phagocyte oxidase, a member of the NADPH oxidase (nox) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]

- 7. Propofol inhibits superoxide production, elastase release, and chemotaxis in formyl peptide-activated human neutrophils by blocking formyl peptide receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modified Signaling of Membrane Formyl Peptide Receptors in NADPH-Oxidase Regulation in Obesity-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Possible mechanism of chrysotile asbestos-stimulated superoxide anion production in guinea pig alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. researchgate.net [researchgate.net]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. atcc.org [atcc.org]

- 23. multispaninc.com [multispaninc.com]

- 24. promegaconnections.com [promegaconnections.com]

- 25. marinbio.com [marinbio.com]

- 26. The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]